molecular formula C11H10O4 B2792543 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone CAS No. 53771-24-7

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone

Cat. No. B2792543
CAS RN: 53771-24-7
M. Wt: 206.197
InChI Key: CFRACNSWRVVEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone, also known as propolis, is a natural resinous substance collected by bees from various plants. Propolis has been used for medicinal purposes for centuries due to its antibacterial, antiviral, anti-inflammatory, and antioxidant properties. In recent years, scientific research has focused on the synthesis, mechanism of action, and potential applications of propolis in various fields.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone is complex and not fully understood. However, it is believed that this compound exerts its biological effects through various mechanisms, including modulation of the immune system, inhibition of bacterial and viral growth, and scavenging of free radicals.
Biochemical and physiological effects:
Propolis has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, antimicrobial activity, and antitumor activity. Propolis has also been shown to modulate the immune system, improve wound healing, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Propolis has several advantages as a natural product for lab experiments, including its availability, low toxicity, and broad-spectrum activity. However, 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone also has limitations, including its variable composition, difficulty in standardization, and potential for contamination.

Future Directions

Future research on 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone should focus on its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, this compound should be studied for its potential use as a natural alternative to antibiotics and chemotherapeutic agents. In agriculture, this compound should be studied for its potential use as a natural alternative to chemical pesticides. In the food industry, this compound should be studied for its potential use as a natural preservative and antioxidant. Additionally, further research is needed to standardize this compound and to identify its active components and mechanisms of action.

Synthesis Methods

Propolis can be synthesized through various methods, including extraction from bee hives, chemical synthesis, and plant extraction. The most common method of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone synthesis is through extraction from bee hives, where bees collect the resinous substance and mix it with beeswax and enzymes to form this compound.

Scientific Research Applications

Propolis has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone has been shown to have antibacterial, antiviral, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In agriculture, this compound has been shown to have antifungal and insecticidal properties, making it a potential natural alternative to chemical pesticides. In the food industry, this compound has been used as a natural preservative and antioxidant.

properties

IUPAC Name

1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRACNSWRVVEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCC#C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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